Human enteropeptidase-IN-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Human enteropeptidase-IN-2 is a synthetic inhibitor specifically designed to target human enteropeptidase, a type II transmembrane serine protease. Enteropeptidase plays a crucial role in the activation of trypsinogen to trypsin, which is essential for the digestion of proteins in the small intestine. The inhibition of enteropeptidase can be beneficial in various therapeutic applications, particularly in conditions where the regulation of proteolytic activity is required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Human enteropeptidase-IN-2 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route may involve the use of solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized using automated peptide synthesizers, which allow for high-throughput and reproducible synthesis. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Human enteropeptidase-IN-2 primarily undergoes peptide bond formation reactions during its synthesis. Additionally, it may participate in various chemical modifications to enhance its stability and bioavailability.

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Protecting Groups: t-Butyloxycarbonyl (Boc), Fluorenylmethyloxycarbonyl (Fmoc)

Cleavage Reagents: Trifluoroacetic acid (TFA)

Major Products: The major product of these reactions is the fully synthesized and purified this compound, which is characterized by its specific inhibitory activity against human enteropeptidase.

Aplicaciones Científicas De Investigación

Human enteropeptidase-IN-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the structure and function of serine proteases, particularly enteropeptidase.

Biology: Employed in research to understand the role of enteropeptidase in various biological processes, including digestion and cellular signaling.

Medicine: Investigated for its potential therapeutic applications in conditions such as pancreatitis, where the inhibition of proteolytic activity can be beneficial.

Industry: Utilized in the production of recombinant proteins, where controlled inhibition of proteases is required to prevent unwanted proteolysis during protein expression and purification.

Mecanismo De Acción

Human enteropeptidase-IN-2 exerts its effects by binding to the active site of human enteropeptidase, thereby preventing the activation of trypsinogen to trypsin. This inhibition is achieved through the formation of a stable complex between the inhibitor and the enzyme, which blocks the catalytic activity of enteropeptidase. The molecular targets involved in this mechanism include the serine residue at the active site of enteropeptidase, which is essential for its proteolytic activity.

Comparación Con Compuestos Similares

Human enteropeptidase-IN-2 can be compared with other similar compounds, such as:

Bovine enteropeptidase inhibitors: These inhibitors target bovine enteropeptidase and share structural similarities with this compound.

Porcine enteropeptidase inhibitors: Similar to bovine inhibitors, these compounds target porcine enteropeptidase and have comparable inhibitory mechanisms.

Uniqueness: this compound is unique in its high specificity and affinity for human enteropeptidase, making it a valuable tool for research and therapeutic applications. Its design and synthesis are tailored to maximize its inhibitory activity while minimizing off-target effects.

By understanding the detailed properties and applications of this compound, researchers can leverage this compound to advance their studies in various fields, including chemistry, biology, medicine, and industry.

Propiedades

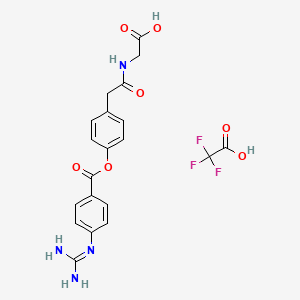

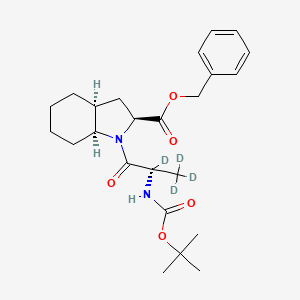

Fórmula molecular |

C20H19F3N4O7 |

|---|---|

Peso molecular |

484.4 g/mol |

Nombre IUPAC |

2-[[2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H18N4O5.C2HF3O2/c19-18(20)22-13-5-3-12(4-6-13)17(26)27-14-7-1-11(2-8-14)9-15(23)21-10-16(24)25;3-2(4,5)1(6)7/h1-8H,9-10H2,(H,21,23)(H,24,25)(H4,19,20,22);(H,6,7) |

Clave InChI |

CWYBOVRJKFYLKP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CC(=O)NCC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[6-carbamoyl-3-[(E)-4-[6-carbamoyl-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]imidazo[4,5-b]pyridin-3-yl]but-2-enyl]-2-[(4-ethyl-2-methyl-1,3-oxazole-5-carbonyl)amino]benzimidazol-4-yl]oxypropyl (2S)-2-[3-[2-[2-[[(4S)-5-[[2-[[2-[[2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1,5-dioxo-1,5-bis[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]propanoylamino]propanoate](/img/structure/B12396827.png)

![4-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-carboxylic acid](/img/structure/B12396829.png)

![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396834.png)

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-[(4-nitrophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B12396838.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12396845.png)

![3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperazin-1-yl]anilino]pyrimidin-4-yl]-1-methylurea](/img/structure/B12396849.png)

![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)